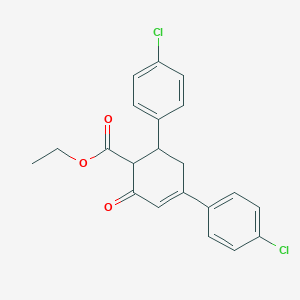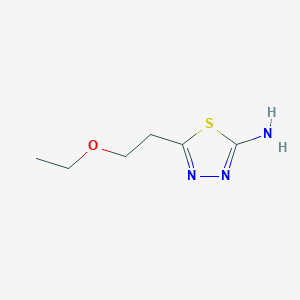
5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
The compound “5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine” is a derivative of thiadiazole. Thiadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms and one sulfur atom . The “2-Ethoxyethyl” group attached to the thiadiazole ring suggests that this compound might have unique properties compared to other thiadiazoles.
Chemical Reactions Analysis
Thiadiazoles can participate in various chemical reactions, including substitutions and ring-opening reactions. The presence of the ethoxyethyl group might influence the reactivity of the thiadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the ethoxyethyl group in “5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine” might influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
The 1,3,4-thiadiazole core, utilized in medicinal chemistry for its pharmacological properties, has seen derivatives synthesized for biological activity investigations. Notably, Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine exhibited significant biological activities. Compounds with this core demonstrated high DNA protective ability against oxidative damage and showed strong antimicrobial activity against specific bacteria. Moreover, certain derivatives exhibited cytotoxicity on cancer cell lines, suggesting their potential use in chemotherapy drug strategies with minimized cytotoxicity against cancer cells (Gür et al., 2020).
Structural and Interaction Analysis
Adamantane-1,3,4-thiadiazole hybrid derivatives, including N-substituted compounds, were synthesized and analyzed for their structural properties. The orientation differences in amino groups and the characterization of intra- and intermolecular interactions highlight the significance of non-covalent interactions in these compounds. Such analyses contribute to the understanding of the molecular structures and potential applications of these derivatives in materials science and pharmacology (El-Emam et al., 2020).
Corrosion Inhibition
Investigations into thiazole and thiadiazole derivatives against the corrosion of iron have been conducted, utilizing density functional theory (DFT) calculations and molecular dynamics simulations. These studies aim to predict corrosion inhibition performances, offering insights into the applications of such compounds in protecting metal surfaces in various industrial contexts (Kaya et al., 2016).
Electronic and Optical Properties
The design and synthesis of star-shaped single-polymer systems incorporating thiadiazole units for simultaneous RGB emission have been explored. These systems demonstrate potential applications in electroluminescence and amplified spontaneous emission, contributing to advancements in optoelectronic devices and materials science (Liu et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-2-10-4-3-5-8-9-6(7)11-5/h2-4H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEYSFBTZPXVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365819 | |
| Record name | 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
299936-83-7 | |
| Record name | 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



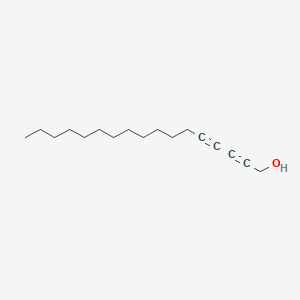
![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)
![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)

![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)

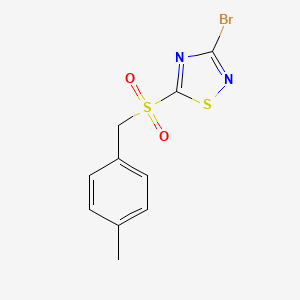
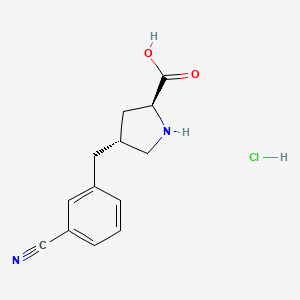
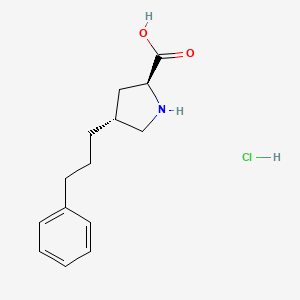

![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)


